3-(2-Ethylthiazol-4-yl)propiolic acid
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Overview
Description
3-(2-Ethylthiazol-4-yl)propiolic acid is a heterocyclic compound that contains a thiazole ring Thiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
One common method involves the reaction of 2-ethylthiazole with propiolic acid under specific conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-(2-Ethylthiazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the propiolic acid moiety.
Scientific Research Applications
3-(2-Ethylthiazol-4-yl)propiolic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethylthiazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The compound’s propiolic acid moiety can also undergo reactions that modify its activity and interactions within biological systems .
Comparison with Similar Compounds
3-(2-Ethylthiazol-4-yl)propiolic acid can be compared with other thiazole derivatives, such as:
2-Methylthiazole: Similar structure but with a methyl group instead of an ethyl group.
4-Phenylthiazole: Contains a phenyl group attached to the thiazole ring.
Thiazole-4-carboxylic acid: Similar to this compound but with a carboxylic acid group instead of a propiolic acid moiety. The uniqueness of this compound lies in its combination of the thiazole ring with the propiolic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2S |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(2-ethyl-1,3-thiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-9-6(5-12-7)3-4-8(10)11/h5H,2H2,1H3,(H,10,11) |
InChI Key |
KRULACNLQJYNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)C#CC(=O)O |
Origin of Product |
United States |
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